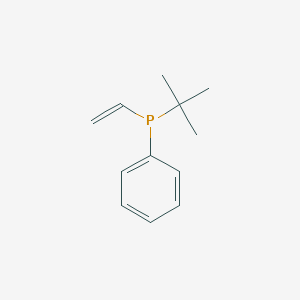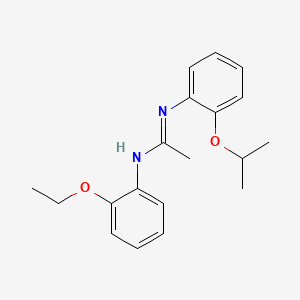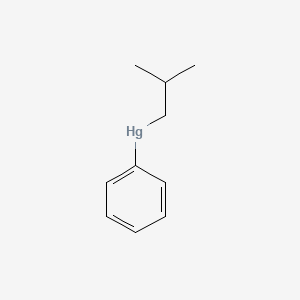
(2-Methylpropyl)(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylpropyl)(phenyl)mercury is an organomercury compound characterized by the presence of a phenyl group and a 2-methylpropyl group attached to a mercury atom. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(phenyl)mercury typically involves the reaction of phenylmercury chloride with 2-methylpropyl magnesium bromide (a Grignard reagent). The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylpropyl)(phenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The phenyl or 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Mercury(II) chloride or mercury(II) oxide.
Reduction: Elemental mercury.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methylpropyl)(phenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Methylpropyl)(phenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It can also interfere with enzymatic activities by binding to active sites or altering the structure of enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylmercury acetate
- Methylmercury chloride
- Ethylmercury chloride
Comparison
(2-Methylpropyl)(phenyl)mercury is unique due to the presence of both a phenyl group and a 2-methylpropyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, toxicity, and reactivity profiles, making it suitable for specific applications where other organomercury compounds may not be as effective.
Propiedades
Número CAS |
78226-07-0 |
|---|---|
Fórmula molecular |
C10H14Hg |
Peso molecular |
334.81 g/mol |
Nombre IUPAC |
2-methylpropyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.C4H9.Hg/c1-2-4-6-5-3-1;1-4(2)3;/h1-5H;4H,1H2,2-3H3; |
Clave InChI |
NCFPVCSYFYCERR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[Hg]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
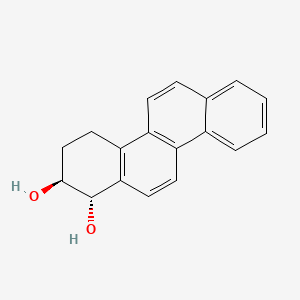
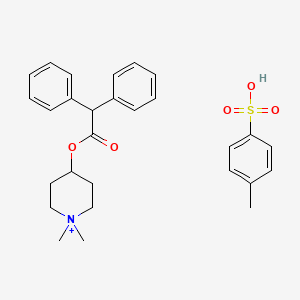
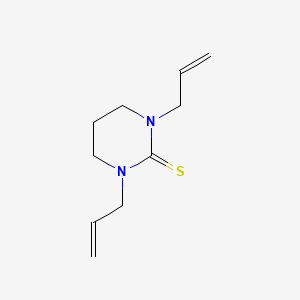

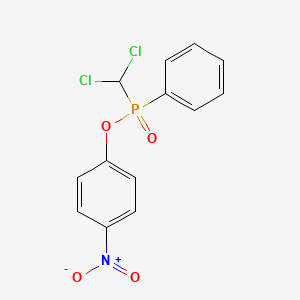

![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)

![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)
![1,7-Dioxaspiro[5.5]undecan-3-ol](/img/structure/B14429706.png)
